1-[2-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
Description
1-[2-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride is a chemical compound with a complex structure that includes an azepane ring, a hydroxypropoxy group, and a phenyl ethanone moiety
Properties
IUPAC Name |
1-[2-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14(19)16-8-4-5-9-17(16)21-13-15(20)12-18-10-6-2-3-7-11-18;/h4-5,8-9,15,20H,2-3,6-7,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYALRUMOGIKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Attachment of the hydroxypropoxy group: This step often involves nucleophilic substitution reactions where a hydroxypropyl group is introduced to the azepane ring.
Formation of the phenyl ethanone moiety: This can be synthesized through Friedel-Crafts acylation reactions, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Final assembly: The intermediate compounds are then combined under controlled conditions to form the final product, which is subsequently converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
1-[2-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[2-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azepane ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological pathways. This can lead to changes in cellular processes, making it useful for studying biochemical mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1-{2-[3-(1-piperidinyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride: Similar structure but with a piperidine ring instead of an azepane ring.
1-{2-[3-(1-morpholinyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-[2-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This makes it particularly interesting for research in neurological applications, where the azepane ring can interact with specific receptors and enzymes in ways that other similar compounds cannot.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
